

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds

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Compound of Interest

Compound Name: *1,1,1-Trifluoro-2-butanamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds with significant therapeutic potential, particularly in cancer research. The featured compounds include novel indazole-pyrimidine derivatives, the mitotic kinesin Eg5 inhibitor Monastrol synthesized via the Biginelli reaction, and the calcium channel blocker Nifedipine synthesized through the Hantzsch reaction. This document offers step-by-step experimental procedures, quantitative biological activity data, and visualizations of relevant signaling pathways to support researchers in drug discovery and development.

Synthesis and Anticancer Activity of Indazole-Pyrimidine Derivatives

Indazole and pyrimidine scaffolds are privileged structures in medicinal chemistry due to their wide range of biological activities.^[1] Hybrid molecules incorporating both moieties have shown promising results as potent anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis.^{[2][3]}

Experimental Protocol: Synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine (Intermediate 3a)

This protocol is adapted from the synthesis of indazol-pyrimidine derivatives with antiproliferative activity.[\[1\]](#)

Materials:

- 5-Aminoindazole (1.33 g, 10 mmol)
- 2,4-Dichloro-5-fluoropyrimidine (1.67 g, 10 mmol)
- Ethanol (50 mL)
- Triethylamine (1.4 mL, 10 mmol)
- Stirring apparatus
- Reflux condenser
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 5-aminoindazole and 2,4-dichloro-5-fluoropyrimidine in ethanol.
- Add triethylamine to the mixture.
- Reflux the reaction mixture for 8 hours.
- Allow the mixture to cool to room temperature.
- Collect the precipitated solid by filtration.
- Wash the solid with cold ethanol.
- Dry the product to obtain N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine.

Experimental Protocol: Synthesis of Final Indazole-Pyrimidine Derivatives (e.g., Compound 5f)

This protocol describes the final step in synthesizing the target indazole-pyrimidine derivatives.

[1]

Materials:

- N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine (Intermediate 3a) (0.26 g, 1 mmol)
- Appropriate aniline derivative (e.g., 4-fluoroaniline) (1.1 mmol)
- n-Butanol (20 mL)
- Concentrated HCl (catalytic amount)
- Stirring apparatus
- Reflux condenser
- Filtration apparatus

Procedure:

- Suspend Intermediate 3a in n-butanol in a round-bottom flask.
- Add the corresponding aniline derivative and a catalytic amount of concentrated HCl.
- Reflux the mixture for 12-24 hours.
- After cooling, collect the precipitated solid by filtration.
- Wash the solid with ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure final product.

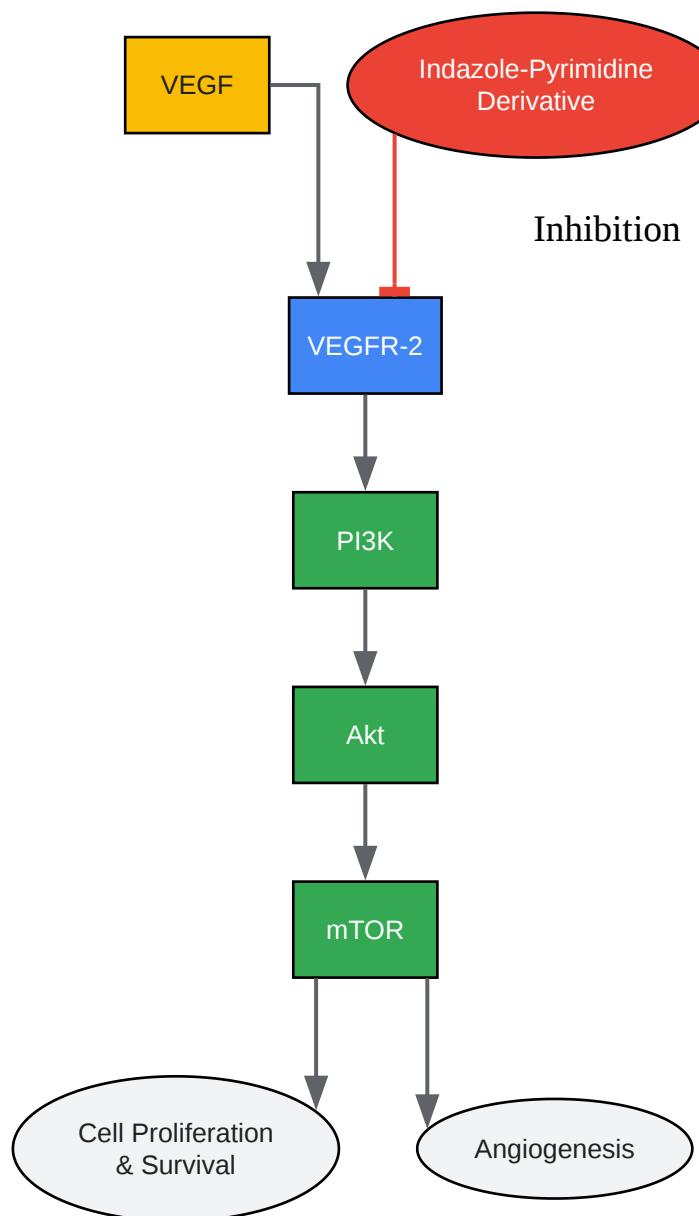
Quantitative Data: Anticancer Activity of Indazole-Pyrimidine Derivatives

The synthesized indazol-pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against various human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound	MCF-7 (Breast Cancer) IC50 (µM) [4][5]	A549 (Lung Cancer) IC50 (µM) [4][5]	Caco-2 (Colorectal Cancer) IC50 (µM) [1]
4a	2.958[4][5]	> 10[5]	> 10
4d	4.798[4][5]	> 10[5]	4.011[1]
4f	1.629[4][5]	> 10[5]	> 10
4g	4.680[4][5]	> 10[5]	3.989[1]
4i	1.841[4][5]	4.872[5]	4.102[1]
5f	1.858[1]	3.628[1]	1.056[1]
Staurosporine (Reference)	8.029[4][5]	7.354[1]	4.202[1]

Signaling Pathway

Many indazole-pyrimidine derivatives exert their anticancer effects by inhibiting key protein kinases, such as VEGFR-2, which is crucial for angiogenesis.[2] Inhibition of VEGFR-2 blocks downstream signaling pathways like PI3K/Akt/mTOR, leading to decreased cell proliferation, survival, and angiogenesis.

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Caption: VEGFR-2 Signaling Pathway Inhibition.

Biginelli Reaction for the Synthesis of Monastrol

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones.^{[6][7]} This method provides an efficient route to synthesize Monastrol, a cell-permeable molecule that inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis in cancer cells.^[8]

Experimental Protocol: Synthesis of Monastrol

This protocol is for a solvent-free synthesis of Monastrol.[\[9\]](#)[\[10\]](#)

Materials:

- 3-Hydroxybenzaldehyde (122 mg, 1.00 mmol)
- Ethyl acetoacetate (130 mg, 1.00 mmol)
- Thiourea (76 mg, 1.00 mmol)
- Catalyst (e.g., FeCl_3 , 10 mol%) (optional)
- Round-bottomed flask (10 mL)
- Reflux condenser
- Stirring apparatus
- Heating apparatus

Procedure:

- To a 10 mL round-bottomed flask, add 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.
- If using a catalyst, add it to the mixture.
- Heat the mixture at 80 °C with stirring for 4 hours.
- Allow the reaction mixture to cool to room temperature.
- Add water to the solidified mixture and stir.
- Collect the crude product by filtration.
- Recrystallize the product from ethanol to obtain pure Monastrol.

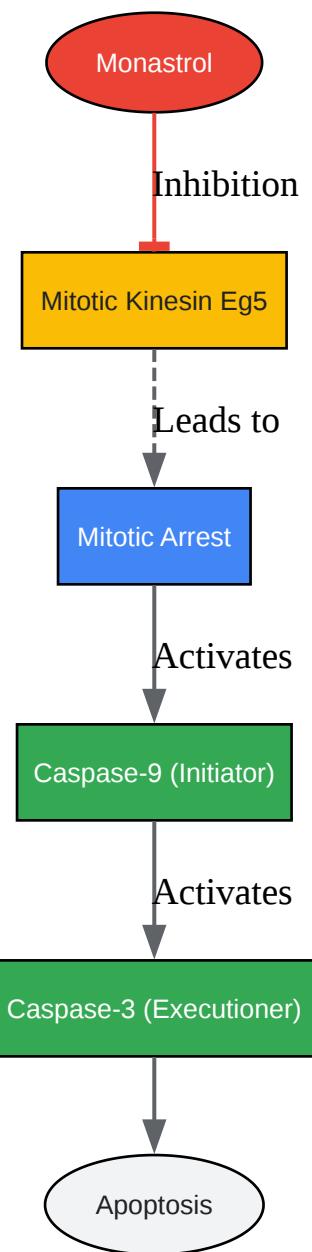
Quantitative Data: Cytotoxicity of Monastrol Analogues

The cytotoxic effects of Monastrol and its analogues have been evaluated against various cancer cell lines.

Compound	HeLa (Cervical Cancer) IC50 (μ g/mL)[11]
Dimethylenastron (Monastrol Analogue)	338 \pm 26
Analogue 4a	221 \pm 18
Analogue 4b	301 \pm 22
Analogue 4c	98 \pm 19
Analogue 4e	198 \pm 21
Analogue 4f	339 \pm 23
Taxol (Reference)	0.09 \pm 0.01

Signaling Pathway

Monastrol induces apoptosis by arresting the cell cycle in mitosis. This mitotic arrest can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases, ultimately leading to programmed cell death.



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Caption: Monastrol-Induced Apoptosis Pathway.

Hantzsch Pyridine Synthesis of Nifedipine

The Hantzsch pyridine synthesis is a classic multicomponent reaction used to produce dihydropyridines.^{[10][12][13]} This method is employed for the synthesis of Nifedipine, a potent calcium channel blocker widely used in the treatment of hypertension and angina.^[14]

Experimental Protocol: Synthesis of Nifedipine

This protocol details the synthesis of Nifedipine.[\[14\]](#)

Materials:

- 2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)
- Methyl acetoacetate (4.0 mL, 37.1 mmol)
- Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)
- Methanol (4 mL)
- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle or oil bath
- Ice-water bath
- Filtration apparatus

Procedure:

- In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, and methanol.
- Add concentrated ammonia to the mixture.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 3.5 hours.
- After the reflux period, allow the mixture to cool to room temperature.
- If no precipitate forms, cool the flask in an ice-water bath until a solid appears.
- Collect the precipitate by filtration.

- Wash the product with cold methanol.
- Recrystallize the crude product from a suitable solvent if necessary.

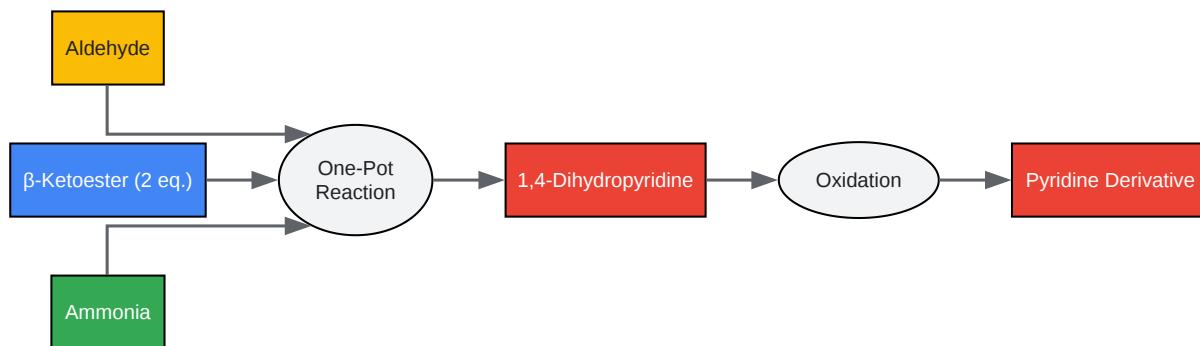
Quantitative Data: Biological Activity of 1,4-Dihydropyridine Derivatives

The synthesized 1,4-dihydropyridine derivatives were evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is reported.

Compound	E. coli (MIC, $\mu\text{g/mL}$)[15]	S. typhi (MIC, $\mu\text{g/mL}$)[15]	B. subtilis (MIC, $\mu\text{g/mL}$)[15]	S. pneumonia (MIC, $\mu\text{g/mL}$)[15]
5a	250	250	250	250
5b	125	125	125	125
5c	125	250	125	250
5d	125	125	125	125
5e	125	125	125	125
5f	125	125	125	125
Ampicillin (Reference)	100	100	100	100

Experimental Workflow

The Hantzsch synthesis involves a one-pot reaction of four components to yield the dihydropyridine core, which can be subsequently modified.



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